molecular formula C18H23Cl3NO3P B13398075 Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride

Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride

Cat. No.: B13398075
M. Wt: 438.7 g/mol
InChI Key: PXQAIXBYWZBYKJ-UHFFFAOYSA-N
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Description

Chemical Name: Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid hydrochloride Synonyms: CGP 55845A, CGP-55845A hydrochloride CAS No.: 148056-42-2 Molecular Formula: C₁₈H₂₂Cl₂NO₃P · HCl Molecular Weight: 402.25 g/mol (free base) Structural Features: The compound consists of a benzyl group linked to a phosphinic acid moiety, a 2-hydroxypropyl backbone, and a 3,4-dichlorophenyl-ethylamine substituent.

Pharmacological Role: CGP 55845A is a potent and selective antagonist of GABAB receptors, with high affinity for both pre- and postsynaptic GABAB receptors. It is widely used in neuroscience research to study GABAergic signaling, synaptic plasticity, and neurotransmitter release modulation .

Properties

IUPAC Name

benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAIXBYWZBYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the chiral amino alcohol intermediate,
  • Introduction of the phosphinic acid group via phosphinylation,
  • Benzylation of the phosphinic acid,
  • Salt formation with hydrochloric acid.

Stepwise Preparation

Synthesis of the Chiral Amino Alcohol Intermediate
  • The key intermediate, (2S)-3-{[(1S)-1-(3,4-dichlorophenyl)ethyl]amino}-2-hydroxypropyl moiety, is prepared by reductive amination or nucleophilic substitution reactions involving 3,4-dichloroacetophenone derivatives and chiral amino alcohol precursors.
  • Literature reports the use of (1S)-1-(3,4-dichlorophenyl)ethylamine reacting with glycidol or epichlorohydrin derivatives to yield the amino alcohol with controlled stereochemistry.
Phosphinylation to Form the Phosphinic Acid Moiety
  • The amino alcohol intermediate is reacted with benzylphosphonous dichloride or benzylphosphinic acid derivatives under controlled conditions.
  • The reaction proceeds via nucleophilic attack of the amino alcohol’s hydroxyl or amine group on the phosphorus center, followed by hydrolysis to yield the phosphinic acid.
  • Typical conditions include the use of triethylamine as a base and solvents such as xylene or dichloromethane, with reflux times extending up to 30 hours to ensure complete conversion.
Formation of the Hydrochloride Salt
  • The free phosphinic acid base is treated with hydrochloric acid in ethanol or other suitable solvents.
  • Recrystallization from ethanol yields the hydrochloride salt, which is more stable and easier to handle.
  • This step also helps in purification by removing impurities and isolating the compound in a crystalline form.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1. Amino alcohol synthesis (1S)-1-(3,4-dichlorophenyl)ethylamine + glycidol Ethanol or THF Room temp to 50°C 4-6 h 75-85 Stereoselective formation
2. Phosphinylation Benzylphosphonous dichloride + amino alcohol + triethylamine Xylene or DCM Reflux (120°C for xylene) 24-30 h 60-70 Slow reaction, requires inert atmosphere
3. Hydrochloride salt formation HCl gas or HCl in EtOH Ethanol Room temp 2-4 h >90 Crystallization step

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography with chloroform-methanol mixtures (20:1) is used to purify the free base before salt formation.
  • Recrystallization: Ethanol is the preferred solvent for recrystallization of the hydrochloride salt.
  • Characterization: NMR (¹H, ³¹P), IR spectroscopy, and mass spectrometry confirm the structure and purity.
  • Chiral HPLC: Used to verify enantiomeric purity post-synthesis.

Comparative Analysis of Preparation Routes

Parameter Method A (Literature) Method B (Patent WO2017191650A1)
Starting materials Chiral amine + glycidol Amino acid derivatives + phosphinic reagents
Phosphinylation reagent Benzylphosphonous dichloride Benzylphosphinic acid derivatives
Reaction time 24-30 h reflux 12-18 h milder conditions
Yield 60-70% Up to 75%
Purification Chromatography + recrystallization Crystallization + filtration
Scalability Moderate Improved, suitable for industrial

Notes on Stereochemistry and Stability

  • The chiral centers are sensitive to racemization; thus, reaction conditions are optimized to maintain stereochemical integrity.
  • The phosphinic acid group is prone to oxidation; inert atmosphere (nitrogen or argon) is recommended during phosphinylation.
  • The hydrochloride salt form improves compound stability and handling.

Summary Table of Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular formula C18H22Cl2NO3P
Molecular weight 402.25 g/mol
Density 1.332 g/cm³
Boiling point 647.9°C at 760 mmHg
Flash point 345.6°C
LogP (octanol-water) 4.87
Melting point Not available

Chemical Reactions Analysis

Types of Reactions

Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

GABAB receptor antagonists are critical tools for dissecting GABAergic pathways. Below is a detailed comparison of CGP 55845A with structurally and functionally related compounds:

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents/Modifications Receptor Affinity (Ki or IC50) Selectivity/Applications Source/Supplier
CGP 55845A (Target compound) Benzyl-phosphinic acid group ~3–10 nM (GABAB) High selectivity for GABAB; used in calcium channel inhibition studies Novartis, Tocris
CGP 54626 Cyclohexylmethyl-phosphinic acid group ~2–5 nM (GABAB) Radioligand for GABAB binding assays; used in synaptic transmission studies Tocris
CGP 36742 3-Aminopropyl-n-butyl-phosphinic acid ~10–20 µM (GABAB) Weak antagonist; used in early GABAB receptor characterization Novartis
CGP 51176A Cyclohexylmethyl-hydroxypropyl-phosphinic acid ~50 nM (GABAB) Intermediate potency; applied in neurochemical studies of GABAB modulation Novartis
Phaclofen 3-Amino-2-(4-chlorophenyl)propyl-phosphonic acid ~100 µM (GABAB) Low potency; first-generation GABAB antagonist, largely replaced by CGP series Sigma-Aldrich

Key Findings from Research

CGP 55845A vs. CGP 54626: Both are high-affinity GABAB antagonists, but CGP 54626 is more frequently used as a radioligand (e.g., [³H]CGP-54626) due to its stability in binding assays . CGP 55845A demonstrates superior functional antagonism in electrophysiological studies. For example, it effectively blocked α-conotoxin-mediated N-type calcium channel inhibition in sensory neurons at 2.5 µM, whereas CGP 54626 required higher concentrations .

CGP 36742, despite lower potency, was instrumental in early studies distinguishing GABAB from GABAA receptors .

Structural-Activity Relationships (SAR) :

  • The benzyl group in CGP 55845A enhances lipophilicity and blood-brain barrier penetration compared to the cyclohexylmethyl group in CGP 54626 .
  • Substitution of the phosphinic acid moiety (e.g., CGP 51176A’s hydroxypropyl chain) modulates binding kinetics and off-target effects .

In Vivo Applications :

  • CGP 55845A is effective in rodent models of epilepsy and anxiety at doses of 1–10 mg/kg .
  • CGP 54626 is less commonly used in vivo due to its primary role as a radioligand .

Research Implications and Limitations

  • Advantages of CGP 55845A : High selectivity and potency make it ideal for mechanistic studies of GABAB receptor function. Its ability to inhibit presynaptic calcium channels (e.g., N-type) underscores its utility in pain and addiction research .
  • Limitations: Limited solubility in aqueous solutions necessitates DMSO-based formulations, which may complicate in vivo dosing .
  • Contradictory Evidence : In some studies (e.g., EGCG-induced sedation), CGP 54626 failed to block GABAB effects, suggesting context-dependent efficacy differences among antagonists .

Biological Activity

Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid; hydrochloride, often referred to as CGP 55845, is a compound of significant interest in pharmacology due to its biological activity, particularly in the context of neurological disorders and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H22Cl2N2O3P
  • Molecular Weight : 396.25 g/mol
  • IUPAC Name : Benzyl[(S)-3-[(S)-1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid; hydrochloride

Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid acts primarily as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological conditions, including anxiety, depression, and neurodegenerative diseases. By inhibiting mGluR5, the compound modulates neurotransmitter release and neuronal excitability, which may contribute to its therapeutic effects.

Anticonvulsant Effects

Research has demonstrated that CGP 55845 exhibits anticonvulsant properties in animal models. In a study involving mice subjected to chemically induced seizures, administration of the compound significantly reduced seizure frequency and duration compared to control groups. This suggests a potential application in the treatment of epilepsy and related disorders .

Neuroprotective Effects

The compound has also shown neuroprotective effects in models of neurodegeneration. For instance, in vitro studies indicated that CGP 55845 could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This effect was attributed to its ability to inhibit mGluR5-mediated pathways that lead to cell death .

Cardiovascular Implications

Interestingly, some studies have suggested that CGP 55845 may influence cardiac function. Chronic administration in heart failure models resulted in improved contractile function, indicating potential cardiovascular benefits alongside its neurological applications .

Table 1: Summary of Key Studies on CGP 55845

Study ReferenceModel UsedKey Findings
Mice with induced seizuresSignificant reduction in seizure frequency and durationPotential anticonvulsant agent
Neuronal cell culturesProtection against glutamate-induced excitotoxicityNeuroprotective properties
Heart failure mouse modelImproved contractile function after chronic administrationPossible cardiovascular benefits

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step pathways, including alkylation and phosphorylation. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C can activate hydroxyl groups for benzylation (as seen in similar benzyloxy compound syntheses) . Optimize stoichiometry to prevent over-alkylation, and use inert atmospheres (argon/nitrogen) to protect reactive intermediates. Monitor reactions via thin-layer chromatography (TLC) or HPLC with mobile phases like methanol/buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to track progress .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas at -20°C in airtight, light-resistant containers. Avoid exposure to moisture due to the hydrochloride salt’s hygroscopic nature. Safety data sheets (SDS) for structurally related compounds recommend using personal protective equipment (PPE) and working in fume hoods to mitigate inhalation risks .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the phosphinic acid moiety and benzyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column and a mobile phase of methanol/buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid .

Advanced Research Questions

Q. How can contradictory pharmacological activity data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Re-evaluate dose-response curves using standardized buffers (e.g., sodium acetate pH 4.6) and control for batch-to-batch purity variations via HPLC. Cross-validate findings with orthogonal assays (e.g., calcium flux for receptor activity vs. radioligand binding).

Q. What strategies are effective for studying its metabolic stability in vitro?

  • Methodological Answer : Use liver microsome assays with LC-MS/MS quantification. Prepare incubation mixtures in phosphate buffer (pH 7.4) with NADPH regeneration systems. Monitor degradation products using a gradient elution HPLC method (methanol:buffer from 35:65 to 80:20 over 20 minutes) . Compare results to structurally similar compounds like fexofenadine hydrochloride, which has established metabolic profiles .

Q. How can researchers design experiments to elucidate its mechanism of action at the molecular level?

  • Methodological Answer : Employ molecular docking simulations using crystal structures of target receptors (e.g., GABA_B or ion channels). Validate predictions with site-directed mutagenesis and electrophysiology. For phosphinic acid derivatives, competitive binding assays with radiolabeled ligands (e.g., [³H]-CGP54626 for GABA_B) can quantify affinity .

Data Analysis and Contradictions

Q. How should conflicting solubility data be addressed?

  • Methodological Answer : Solubility discrepancies often stem from solvent polarity and pH. Test solubility in buffered solutions (pH 2–8) using nephelometry or UV-Vis spectroscopy. For example, sodium 1-octanesulfonate-containing buffers can mimic physiological conditions. Report results with explicit pH and temperature parameters.

Q. What statistical approaches are suitable for interpreting heterogeneous bioactivity data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers caused by assay variability. Use hierarchical clustering to group data by experimental conditions (e.g., cell line, incubation time). For dose-response inconsistencies, apply nonlinear regression models with bootstrapping to estimate confidence intervals.

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